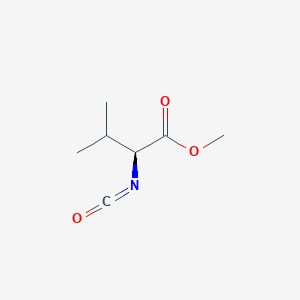

Methyl (S)-(-)-2-isocyanato-3-methylbutyrate

Description

The exact mass of the compound Methyl (S)-(-)-2-isocyanato-3-methylbutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl (S)-(-)-2-isocyanato-3-methylbutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (S)-(-)-2-isocyanato-3-methylbutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-isocyanato-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(2)6(8-4-9)7(10)11-3/h5-6H,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVZXXSBCISMLJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30293-86-8 | |

| Record name | Methyl (S)-(-)-2-Isocyanato-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl (S)-(-)-2-isocyanato-3-methylbutyrate: A Technical Guide for Advanced Synthesis

Foreword: Unveiling a Chiral Workhorse in Modern Chemistry

Welcome to a comprehensive exploration of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide moves beyond a simple recitation of properties to provide a deeper understanding of the causality behind its reactivity, application, and handling. As a derivative of the naturally occurring amino acid L-valine, this reagent offers a unique combination of stereochemical purity and the versatile reactivity of the isocyanate functional group. Its role as a key intermediate in the synthesis of complex, enantiomerically pure molecules places it at the forefront of pharmaceutical and agrochemical innovation.[1][2] This document is structured to provide not just data, but actionable insights, enabling you to harness the full potential of this versatile molecule in your research and development endeavors.

Core Chemical Identity and Physicochemical Landscape

To effectively utilize any chemical reagent, a thorough understanding of its fundamental properties is paramount. This section details the key physical and chemical identifiers for Methyl (S)-(-)-2-isocyanato-3-methylbutyrate.

Structural and General Data

Derived from L-valine, the molecule's structure incorporates a stereocenter at the α-carbon, which dictates its chiroptical properties and its utility in asymmetric synthesis.

-

IUPAC Name: Methyl (2S)-2-isocyanato-3-methylbutanoate

-

Synonyms: (S)-(-)-2-Isocyanato-3-methylbutyric acid methyl ester, Methyl (S)-(-)-2-isocyanatoisovalerate[1][3][4]

Table 1: Physicochemical Properties of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless, clear liquid | [1][5][6] |

| Density | 1.06 g/mL | [1] |

| Boiling Point | 76 °C at 9 mmHg | [1] |

| Refractive Index (n20/D) | 1.43 | [1] |

| Specific Rotation [α]20/D | -18.0° to -23.0° (neat) | [1][5][6] |

| Purity | ≥98% (by GC) | [1][5] |

Synthesis and Purification: From Amino Acid to Reactive Intermediate

The transformation of the stable L-valine methyl ester into its highly reactive isocyanate counterpart is a critical step that requires careful control of reaction conditions to prevent racemization and unwanted side reactions.

Established Synthesis Protocol: The Triphosgene Method

A widely adopted and reliable method for the synthesis of amino acid ester isocyanates involves the use of triphosgene (bis(trichloromethyl) carbonate) as a safer, solid alternative to gaseous phosgene.[4] The reaction proceeds by treating the amino acid ester hydrochloride with triphosgene in a biphasic system.

Causality Behind Experimental Choices:

-

Biphasic System (e.g., Dichloromethane/Saturated Aq. NaHCO₃): The aqueous sodium bicarbonate solution serves two crucial roles. First, it neutralizes the hydrochloride salt of the starting material, liberating the free amine which is the reactive species. Second, it acts as an acid scavenger, neutralizing the HCl that is generated during the reaction, thus driving the reaction to completion and preventing acid-catalyzed side reactions. Dichloromethane is an excellent solvent for both the starting material and the product, facilitating the reaction at the interface.

-

Ice Bath (0 °C): The reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent the decomposition of triphosgene, and minimize potential side reactions, thereby ensuring a high yield of the desired isocyanate.

-

Triphosgene: As a solid, triphosgene is significantly easier and safer to handle than gaseous phosgene. In solution, it exists in equilibrium with phosgene, providing a controlled release of the reactive species.

Step-by-Step Methodology (Adapted from a general procedure for amino acid ester isocyanates[4]):

-

Reaction Setup: A three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with L-valine methyl ester hydrochloride, dichloromethane, and an equal volume of saturated aqueous sodium bicarbonate solution.

-

Cooling: The biphasic mixture is cooled to 0 °C in an ice bath with vigorous stirring.

-

Reagent Addition: A solution of triphosgene in dichloromethane is added dropwise to the stirred mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: The reaction is typically complete shortly after the addition of triphosgene. Progress can be monitored by thin-layer chromatography (TLC) or the disappearance of the starting material by GC analysis after derivatization.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a colorless oil.

Phosgene-Free Alternatives

Concerns over the toxicity of phosgene and its precursors have driven the development of alternative synthetic routes. One notable method involves the use of di-tert-butyl dicarbonate (Boc₂)O and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] This method offers a milder and safer alternative, though reaction conditions may require optimization for specific substrates.

Purification: Ensuring High Purity for Sensitive Applications

The volatility of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate allows for its purification by vacuum distillation.

-

Kugelrohr Distillation: This technique is particularly well-suited for small-scale purification of thermally sensitive liquids.[7] The short path between the evaporation and condensation surfaces minimizes the thermal stress on the compound. For this specific isocyanate, distillation at a reduced pressure (e.g., 9 mmHg) allows for a boiling point of 76 °C, well below temperatures that might induce decomposition or polymerization.[1]

-

Purity Assessment: The purity of the final product is typically assessed by Gas Chromatography (GC).[1][5] Due to the reactivity of the isocyanate group, derivatization may be necessary for accurate GC analysis, for example, by reacting an aliquot with an alcohol to form a stable urethane.[8][9][10]

Reactivity, Stability, and Handling

The isocyanate group is a highly electrophilic moiety, making this compound a versatile reagent but also necessitating specific handling and storage protocols.

Chemical Reactivity

The primary mode of reactivity involves the nucleophilic attack on the carbonyl carbon of the isocyanate group (-N=C=O).

Caption: Major applications of the title compound.

Intermediate for Antiviral Agents

Derivatives of L-valine are integral components of several potent antiviral drugs, particularly inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. [2]Drugs such as Boceprevir and Telaprevir incorporate valine or valine-like residues as part of their complex molecular architecture. [2][11][12][13]While specific synthetic routes published in the literature may utilize different coupling strategies, the use of an activated valine derivative like Methyl (S)-(-)-2-isocyanato-3-methylbutyrate represents a highly plausible and efficient method for introducing this key structural motif. The isocyanate can be used to form urea or urethane linkages to other parts of the molecule, building up the complex peptide-like structure of these inhibitors.

Peptide Synthesis and Peptidomimetics

Isocyanates derived from amino acids are valuable reagents in peptide chemistry. [4]They can be used to:

-

Form urea-linked dipeptides.

-

Act as capping agents for peptide sequences.

-

Synthesize peptidomimetics where the traditional amide bond is replaced by a urea or urethane linkage, which can improve metabolic stability and cell permeability.

Chiral Derivatizing Agent

The compound can be used as a chiral derivatizing agent (CDA) to determine the enantiomeric purity of other chiral molecules, such as alcohols or amines. [4]By reacting the isocyanate with a racemic mixture of a chiral alcohol, for instance, a mixture of diastereomeric urethanes is formed. These diastereomers have different physical properties and can be distinguished and quantified by techniques like NMR spectroscopy or chiral HPLC, thereby allowing for the determination of the enantiomeric excess (ee) of the original alcohol.

Conclusion: A Reagent of Precision and Potential

Methyl (S)-(-)-2-isocyanato-3-methylbutyrate is more than just a chemical intermediate; it is a tool of precision for the modern synthetic chemist. Its value is derived from the convergence of a stereochemically defined backbone, inherited from L-valine, and the versatile, albeit sensitive, reactivity of the isocyanate group. This guide has aimed to provide the necessary technical depth and practical insight for its effective and safe utilization. From its synthesis and purification to its critical role in the construction of complex bioactive molecules, this chiral building block offers significant potential for innovation in drug discovery and material science. As with any highly reactive species, a thorough understanding of its properties and a commitment to safe handling are the keys to unlocking its full synthetic utility.

References

-

SpectraBase. METHYL-(S)-2-ISOCYANO-3-METHYLBUTYRATE [13C NMR]. [Link]

-

U.S. Environmental Protection Agency. Environmental Fate of Isocyanates. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Isocyanate-based multicomponent reactions. ResearchGate. [Link]

-

Jeevaratnam, K., & Vidya, S. (1996). Changes in brain and plasma amino acids of mice intoxicated with methyl isocyanate. Journal of Applied Toxicology, 16(6), 469-473. [Link]

- Google Patents.

-

Sello, G., & Banfi, L. (2005). Chiral Nonracemic Isocyanides. SciSpace. [Link]

-

U.S. Environmental Protection Agency. Toxicology: Isocyanates Profile. [Link]

-

Gayo, L. M., et al. (2021). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. Polymers, 13(21), 3788. [Link]

-

Isse, A. A., & Gennaro, A. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9257-9305. [Link]

- Google Patents.

-

Lockey, J. E., et al. (2015). Isocyanates and human health: Multi-stakeholder information needs and research priorities. Journal of occupational and environmental medicine, 57(1), 58–65. [Link]

-

Justia Patents. Method for the purification of isocyanates. [Link]

-

Occupational Safety and Health Administration. Isocyanates - Overview. [Link]

-

SafeWork NSW. Isocyanates technical fact sheet. [Link]

-

Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. [Link]

-

Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920. [Link]

-

Njoroge, F. G., et al. (2008). Challenges in the discovery and development of Boceprevir, an HCV NS3 protease inhibitor. ResearchGate. [Link]

- Google Patents.

-

Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-6472. [Link]

-

ResearchGate. Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. [Link]

-

University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

-

Mtoz Biolabs. GC-MS Amino Acid Analysis. [Link]

-

PubChem. Boceprevir. [Link]

-

Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. [Link]

-

ResearchGate. Structure activity synthesis of boceprevir. [Link]

-

Ianni, F., & Sardella, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6541. [Link]

-

Amerigo Scientific. Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate. [Link]

-

Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

-

PubChem. Methyl butyrate. [Link]

-

Khan Academy. Fragmentation in Mass Spectrometry. [Link]

-

MS-Tutorials. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

-

Riva, R., et al. (2024). Isocyanate-based multicomponent reactions. RSC Medicinal Chemistry. [Link]

- Google Patents.

- Google Patents.

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

ResearchGate. Theory analysis of mass spectra of long-chain isocyanates. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. Methyl (S)-(-)-2-Isocyanato-3-methylbutyrate | 30293-86-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. Methyl 2-cyano-3-methylbutanoate | C7H11NO2 | CID 557651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-(-)-2-Isocyanato-3-methylbutyric acid methyl ester synthesis

An In-Depth Technical Guide to the Synthesis of (S)-(-)-2-Isocyanato-3-methylbutyric acid methyl ester

Executive Summary

(S)-(-)-2-Isocyanato-3-methylbutyric acid methyl ester, a chiral isocyanate derived from the natural amino acid L-valine, is a valuable and versatile intermediate in modern organic synthesis.[1] Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals where stereochemical precision is paramount.[1] This guide provides a comprehensive overview of the most reliable and scalable synthetic route to this compound, beginning with the preparation of its immediate precursor, L-valine methyl ester hydrochloride. The core of this document details a robust phosgenation procedure using triphosgene, a safer and more manageable alternative to gaseous phosgene. We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss critical aspects of characterization, safety, and handling. Alternative synthetic pathways are also briefly reviewed to provide a broader context for methodological selection.

Introduction

Chemical Identity and Significance

(S)-(-)-2-Isocyanato-3-methylbutyric acid methyl ester (also known as Methyl (S)-(-)-2-isocyanatoisovalerate) is a chiral building block characterized by a reactive isocyanate group (-N=C=O) attached to the α-carbon of the L-valine methyl ester backbone. This functionality makes it an excellent electrophile for reactions with a wide range of nucleophiles, including alcohols, amines, and water, to form carbamates, ureas, and amines, respectively.[2][3] The preservation of the stereocenter derived from L-valine is a critical feature, making it an indispensable tool for asymmetric synthesis.

Applications in Research and Development

The primary application of this reagent lies in its role as a precursor for complex molecular architectures. In pharmaceutical development, it is used to introduce the valine side chain into molecules, often to enhance binding affinity to biological targets or to modify pharmacokinetic properties.[1] It serves as a key intermediate for synthesizing peptide mimics, enzyme inhibitors, and other biologically active compounds.[4][5] Furthermore, its utility extends to the agrochemical industry for the development of novel crop protection agents.[1]

Precursor Synthesis: L-Valine Methyl Ester Hydrochloride

The most direct and efficient synthesis of the target isocyanate begins with the corresponding α-amino acid ester hydrochloride. The esterification of L-valine is a prerequisite step, commonly achieved via the Fischer-Speier esterification method.

Rationale for Esterification Method

The use of thionyl chloride (SOCl₂) in anhydrous methanol is a well-established and highly effective method for converting amino acids to their methyl ester hydrochlorides.[6][7] Thionyl chloride reacts with methanol to generate hydrochloric acid in situ, which protonates the amino group and catalyzes the esterification of the carboxylic acid. This one-pot procedure is high-yielding and results in a stable, crystalline product that is easily purified.[6][8]

Detailed Experimental Protocol: L-Valine to L-Valine Methyl Ester Hydrochloride

Materials:

-

L-Valine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether

Procedure:

-

Equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

-

Charge the flask with anhydrous methanol (approx. 10 mL per 1 g of L-Valine).

-

Cool the methanol in an ice-salt bath to between -10°C and -5°C.[6]

-

Slowly add thionyl chloride (1.2 to 1.5 molar equivalents relative to L-Valine) dropwise to the stirred methanol, ensuring the temperature does not exceed 0°C.

-

Once the addition is complete, add L-Valine (1.0 molar equivalent) portion-wise to the cold solution.

-

Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-3 hours.

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 7-9 hours.[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator.

-

To the resulting solid or viscous oil, add diethyl ether and stir to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product, L-valine methyl ester hydrochloride, is typically obtained in high yield and purity.

Core Synthesis via Phosgenation

The conversion of the amino ester hydrochloride to the isocyanate is most effectively achieved by reaction with a phosgenating agent. For safety and ease of handling, triphosgene (bis(trichloromethyl) carbonate) is the modern reagent of choice, serving as a solid, stable surrogate for the highly toxic phosgene gas.[9][10]

Mechanistic Causality

The reaction proceeds in a biphasic system (e.g., dichloromethane and saturated aqueous sodium bicarbonate).[4] The sodium bicarbonate neutralizes the hydrochloride salt, liberating the free amine of the L-valine methyl ester in the organic phase. Concurrently, triphosgene thermally or catalytically decomposes to generate three equivalents of phosgene in situ. The nucleophilic free amine then attacks the electrophilic carbonyl carbon of phosgene. Subsequent elimination of HCl from the intermediate carbamoyl chloride yields the final isocyanate product. The aqueous base serves the dual purpose of liberating the free amine and neutralizing the HCl byproduct, driving the reaction to completion.

Diagram 1: Overall Synthetic Workflow

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocol: Phosgenation with Triphosgene

This procedure is adapted from a general method for the synthesis of amino acid ester isocyanates.[4]

Materials:

-

L-Valine methyl ester hydrochloride (1.0 equiv)

-

Triphosgene (0.34 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Equip a three-necked round-bottom flask with a mechanical stirrer and an addition funnel.

-

Charge the flask with L-valine methyl ester hydrochloride, dichloromethane (approx. 20 mL/g of ester), and an equal volume of saturated aqueous NaHCO₃ solution.

-

Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

-

Add triphosgene as a solid in a single portion to the cold, rapidly stirred mixture. Caution: This reaction should be performed in a well-ventilated fume hood as phosgene gas may be evolved.

-

Continue vigorous stirring in the ice bath for 15-30 minutes. The reaction is typically rapid.

-

Pour the reaction mixture into a separatory funnel. Collect the organic layer.

-

Extract the aqueous layer with three additional portions of dichloromethane.

-

Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate at reduced pressure using a rotary evaporator (water bath temperature should be kept below 40°C).

-

The resulting crude oil is often of sufficient purity for subsequent use. For higher purity, the product can be purified by Kugelrohr distillation under high vacuum.[4]

Alternative Synthetic Pathways

While direct phosgenation is highly effective, other classical name reactions can also generate isocyanate intermediates. These are generally less direct for this specific target but are important to understand.

-

Curtius Rearrangement : This involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[2][11] The required acyl azide would first need to be synthesized from a carboxylic acid derivative of valine. The reaction proceeds with retention of configuration.[2]

-

Hofmann Rearrangement : This reaction converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate.[12][13][14] It is not a direct route to the target molecule from valine derivatives.

-

Lossen Rearrangement : This involves the conversion of a hydroxamic acid or its derivative into an isocyanate.[15][16][17] Similar to the other rearrangements, it requires the synthesis of a specific precursor and is less direct than phosgenation of the readily available amino ester.

The direct phosgenation of the amino acid ester is superior due to its high efficiency, excellent yield, operational simplicity, and use of a readily available starting material, thereby avoiding the additional steps required to prepare acyl azide or hydroxamic acid precursors.[4]

Diagram 2: Conceptual Phosgenation Reaction

Caption: Key transformation in the phosgenation step.

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized (S)-(-)-2-Isocyanato-3-methylbutyric acid methyl ester.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : The most prominent feature is a strong, sharp absorption band around 2250-2270 cm⁻¹ corresponding to the asymmetric stretching of the isocyanate (-N=C=O) group.[4] A strong absorption around 1750 cm⁻¹ for the ester carbonyl (C=O) group will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR will show characteristic signals for the methyl ester (~3.8 ppm), the isopropyl group (doublets for the methyls and a multiplet for the CH), and the α-proton.

-

¹³C NMR will show a signal for the isocyanate carbon around 125-130 ppm, in addition to the ester carbonyl and aliphatic carbons.[4]

-

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 30293-86-8 | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | Colorless clear liquid | [1] |

| Density | 1.06 g/mL | [1] |

| Boiling Point | 76 °C @ 9 mmHg | [1] |

| Optical Rotation | [α]²⁰/D = -18° to -23° (neat) | [1] |

| Refractive Index | n20/D ≈ 1.43 | [1] |

Safety and Handling Precautions

6.1 Reagent Hazards:

-

Triphosgene: A stable solid, but it can release toxic phosgene gas upon heating, contact with moisture, or nucleophiles. It is corrosive and a lachrymator. Handle only in a certified chemical fume hood.

-

Isocyanates: The product is a potent respiratory sensitizer and irritant. Avoid inhalation of vapors and contact with skin and eyes.

6.2 Personal Protective Equipment (PPE):

-

Standard PPE includes a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.

-

All manipulations involving triphosgene and the isocyanate product must be performed within a fume hood.

6.3 Quenching and Waste Disposal:

-

Residual triphosgene and the isocyanate product can be quenched by slowly adding the solution to a stirred solution of a nucleophile, such as isopropanol or an aqueous ammonia solution, in a suitable solvent.

-

All chemical waste must be disposed of in accordance with local and institutional regulations.

Conclusion

The synthesis of (S)-(-)-2-Isocyanato-3-methylbutyric acid methyl ester is reliably achieved through a two-step process starting from L-valine. The esterification followed by a carefully controlled phosgenation using triphosgene provides a safe, efficient, and scalable route to this valuable chiral intermediate. The detailed protocols and safety considerations outlined in this guide are intended to enable researchers and drug development professionals to confidently produce this reagent with high purity and yield, facilitating advancements in asymmetric synthesis.

References

- Hofmann rearrangement - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgFf5N-lNlfMS41BFmCCt_GmipX90QBrs7ADKotukWyYLlPVrEnrqbmLM23DfpgF_u5arJnclESPGfs8S9x4j8j5N5EpBgEk8gUAb-NJUmaMNdt3kUeON84Vnl_6Kmn3Ras3qJGIX307BA1O0imQ==]

- Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiD29gt-KpUftHQDvO0D7FlpcrnYrBj4CnwJrXQa7CjpzUxyEM9IEigTEc4iSQl2w7f3lMjSm_Yc5fGyP8fDWx0FPcIrFCTcPbshrAUUb1JksdsrLShM8oZ1eld_Cw5kDwb_YnLyd-XQ==]

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzU4Op4bVFlYoeI04TYCqIbSCDvYsGopmUHoSyUEGtPr0aX4ySzbVILAv4XhAJ-35ckfFknJ_sdcSP9BUFdbK8AxlV4M_ogqwCEB-F1huV42quqPBED8-btuSdfKRimCPjiuEUIKSQbxTwz1Q=]

- What Is Lossen Rearrangement? - Unacademy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkkxAMJK0kxZ7RxW0JgYI58RwNmqIxDVvcIzbglfvDB0rAFKD2TbIBuUqdGP-htUlQGBJcXXjbM-__aolu5dCVknvhsaJUFm6K4pgBSXv1-hCeMTyjbF-9AWNgaKqq-tLbPPi8vDdT-ltaXqDNmNzXcho2LzuRM2EOncFdezH0eoj3T10DwF9-IiJXhipcK_mdkrGlj-0=]

- N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7p5G1zDJyR93Uq1PO2FBk895FcRhrjjad_LojlDncVVxxaLQ6mk4hrnFdhfiufQHsp7pZ1dHS0XcVP2DkyBjbaxGJEZYA69ALZvZGcRGHfDPR7u371Ljig7w9hRSb_JM6vc1H]

- Methods and compositions for making an amino acid triisocyanate. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdXAsglIacyTN9AYLfPLFmmY0OisEElnQUT-cnlzQwLaIKtiOD-lPnO8PtIUIAuDnKWOk9UPg8CMBSXsKZnohIc4-KEidRyKclYoj27bNGck5nkcrTAZMSs5mVyYWjxz79Oj8vh4rj2lwB8w==]

- Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. JoVE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZbZ7bsBPquz0uCBb50wofcMGNE70b7ywdzdjzJywHQSRCbbu6QjQr6-7ULsnzhYEvh454NipwMFEO106XJeIAMotemQL4M_gWHmWkAiSv1lZQhVHV-xEIV7P53Eaphg3LQ62UZQMlwqnSrJMj9oxyVRPxL5HbAiwjtBPWb_CirtG4ZqeTEau43h8MXQHKYZN4paXrDOosHWlLHkL7Ac2TYFCS-5HSjvUd4v38vQ==]

- Curtius rearrangement - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElSu8MlZ6mAJ9IOqz28ztLEkmkyJ0rX68UAKC0gRKfiT6XI5DV-6Jx5MlcruI2xYxeq1wGVLVRYGpbAM8GGHVnC9o-enR4jDUHbX6ZYk7dgXh82u_fakZFcQlP-dCaguuhfuC1voBQytKP03O8fQ==]

- Lossen Rearrangement. Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUI59sBtl2w5UY933GyIHU2bZpttMUQkeaH3y7hu3WoRIh-CouEWs7Y1whgKzXbNoaD4TGOi0zrUNgsWsTIpRFnrOr2HtfbipS8vqwHU0YuaJJs6P7IVt4c3xM82xCmpM-fOdhtveIJlgYdeW7DYZ_sV_ZFaV2JwlWMNB1gQ==]

- Buy Cbz-N-methyl-L-valine (EVT-247538) | 42417-65-2. EvitaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbqHaLgYUu3muE2DRWTJOm1ITzbFfGDxnt7vRHkC_5FCy-ufxU_a_K7MaX9Mjoq7T5Yyd1w2s5txHpG-MnxDR47ZN6Ry_5cCpDx8vEq9TxAD0N8ZbLQ1uAlfVteg-WIHd_UYuuEhku]

- Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaLo4DoNN9HiSB_YvCPVvL64bL7uJ_xK-K7jvwyt2GGINKQvxehMM_p8-1rbGCw9z1Hf_V6t9xsC5SyFMW-wikrLZUXWcf77pVRGjK2eLxfOWd1Js2b5UTKY8KK1FN9ZLOhAJ6bIsPqOWGOkACDI3topzJT4VC2wIqqmVqHS_0vPy9QhQC0RbF90evZDXe9aI-raQZDNVImESPseONLlfxVvHtQGalfHapUAI0TyVwgPmN5M8oS9vJNu-g37Bn423rMg==]

- Curtius Rearrangement. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2nwKamL-ZTP4iFx9CrDtIdsTSN2gFfag096YYACOgIhbRAgBzFynZVCQJt0hRZ2mQGWfHObDj0dqMfImipl30Iqx4PYfp5HIoYyTwGBl7p2ZeIyTN1j2Z8_sgpfiTwoKWPyCcbZkz8GU3vdj8GSv9mxt1r03Z_B75KWRSsWP2iUxiBQ==]

- Hofmann Rearrangement. Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUvXL1ljYnwsKrxIlAsGdKFnJxOqVTwxX23yAogL0aBZNx5ASwVnpv2NNtmgz1TCySb3A8AlsiVWSMVOhfIeY2FRKuvHzjURhsZ7xXEE26Usz3dwSb87MJxvYNIYMF1hQ9UYXySV0mCIFh4WTkXWSN0m10w82BrqKcl6-x0qU=]

- Lossen rearrangement - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn6i6ehT3cbb5hptffuY2zlv5CPVbh3A2bQE1ozKYwjRBiJk-PRq55Di8LHvciJVCSZ7fyUfb-reMIND6yOjSUcqLrX2IufaqifovrkniqbR8_DP0fVi6u2G88x3tTnNXRn45v6xffYG8nEmDG]

- Curtius Rearrangement - Chemistry Steps. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLZYTRUsdFgNZIscFH32ulKTNUPK5-VvzA8S6kd-SBER9vm0VqLwf0HGDTly3YA0muKfTtvSCtJm0yEDD3Bhfe8nh0OZOJ6ZSWHdGbonwkxSqjiHuQIEG17t7g0EknJkthPgGc_ZVvr3P5nl6t5Izz]

- Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtZHwoj2KNnB_jFIivy2kgvuLDQWIFUIvkMtQ4l-9bPNsunRdDDawJCyA55poFiGnqjqgN8q5g_YNUGzLSxBvfqpvJ2wpfgNGxKk9gtgEL_i3RxdjbAfMfMZxpJPcmH6MjYbJOgb6Ja1s7V6rKovvXzNrkJtKqmGzhkA4w6L8m60Ep8weFnWkVSBG1pcyy1Tmd5Pi23Ebf026VKGdgK1YGgBeMSkCNTRl8AbwredV4L1koiA892q2rW4ErXZ5M-jLy]

- The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwSc3LtDSZDmggMy7_m3uPr-oBvTyuVx3fYC8v3vFAnbp3lRMMOTM4SXk_Ucfl4cWt1RjozxAgY32aekx-UOM6ZyvtXEctUg-FI2th2V_PWAeqf5EZIfLN7UD__2d97c1zW86WTHimzJywgK6x0NlGTlxKSiCpPE1QbPQqfrKbPX1gWjec4cHcGd7izg8pYx0=]

- A decade review of triphosgene and its applications in organic reactions. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqI-WsB60YCC1nRT7dP13p5GYAacq_wi6iyUZuOGyAlRponbJO-ZSQBtDEvKUATYb_28TO7bQb2nZFjgHzy2-_kWoqgcKUi7QvkDcR4vKE3TF-cEoDOkIpJhzxbMapvVa_fckvWvbIQS6-f34=]

- What is the synthetic application of the Lossen rearrangement? - Quora. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOWxnHd-Lth3eBGJ8g-1ZfiUs6cGZcG96f9iJlWTo6bkKYCaVwQ1q_QWdz45azF5CEKbX6YXLtNWtK_XkBLtJtlW8RFHq22tXoZieFQLcywY1JVz6ZJzKIWDwtCOL1W30ZVtMmtSEPlPBntY26gyr7nCBcvwJGLlP6xahVY2PRLJSXeYfjG7yE8n27ygu7]

- Triphosgene - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmOG9gqtaJjg9aYWkNCjRpsodpz0AoS56jOUPnpunsNmtSZzHQMld5GPhk2IVS867BiR1vSxSJEAzmiXa0T6nxspk7F4fmIQIv-KYF1ayRGTR-omPOsb6DHQbRLjeAVZD9lKqb]

- Hofmann Rearrangement - Chemistry Steps. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUJElVHJA-ZVh9p5pm4LnvRrBkfRIrtgXqjRw0hos8J1pL5rSebCCBLsgoK2H65X7kT89SGl9DSuzMCJM7a2s2ixIjGMt_De214XKaOsEeOgm0haDcmrcu39OdZG0l3T3Lw77OajwAn6chYJRkWb0i]

- Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmflXMbpKpUtTtUuqn5yd8rw-afg84FCk47tlNLOjfAnDjbWDMnlJelmDgVc0qbya26X6NiZ20PG8IVigNi2SMQm3Q6Jjd5QiGZGQw22kCfooccMBa0GPaug6VLZ2ubr6p-t4MU3fjyIwMGh7D7YXxP6rTkHUKZuGPbnT2DOzVZwrQalL0ogUzx3O3Tck1do8LmQ7kvQciqKn7PI9_Sl2oU_ZFFS8r9z0lW3u8ig==]

- Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_3ujILLtgBWXZ99vbVKuHD27OMKXmaTYux986PBz7HvIyjkeTI4Fp6NifzZKXzJlzmgGjg9lNMs_RQwHhBr8SWWFYUCqQuv_JX3_Y6F4F3Axnkk0JNcbsPIciBhjUIXKZb8gwNFKmUh_S]

- How To Get Isocyanate? - PMC - PubMed Central - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERBU-5B7heTrb9nu_ybfeHc4polPqa4zotRcncK3TSCqCNNzCZyzHwU5oODU13WkNXF0GyAGE_vqAYyxQ6dorRANQoewi-IXY-tLzEuhgQx2bKCpF6PLnYCutHdi4QcyBuvW0AarthyCpfhiH8]

- Synthesis of L-valine methyl ester. PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUr_Sv-cskK9MAtjckqRqSpsGpkYgQslm7qm5UanDz6k26LZ7peUX37u8Pektk2uHyfCjHb6hDP49zbjUcy5mnlUNIaIrFafK4rIhzl3SLO1fVNszxJSSn8J-c3PW2u4TNBYhVI9w=]

- How To Get Isocyanate? | ACS Omega. ACS Publications. [URL: https://vertexaisearch.cloud.google.

- A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZhe1r1QSxLH7NZhpLuF7bgH6PLqfiat-eDr5JSVQgd3Z-HGACUc21kW9_k7n2SQHc0pX4cWyEsmDw3Lb_FlD9N33aSLdhG6_ve-LA0YLSRpGkZtOm-9GrCODfr4SLCGuE9gs-_vY27q8LrB8=]

- Synthesis method of N-methoxycarbonyl group-L-valine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCrWt3sqloMD8c9eWZ3rMySKFjNB5G33EsXK8pMNsXwq3LGvdzV28xiXW70x5LUy88bMcHtkVNkxO6HNfpCrlXo0I5XMcBJhnu5rt0-DnvCx1gIXQLyVDG6FzUazFbULQwTdcw0ctQLMD51j4=]

- Methyl (S)-(-)-2-isocyanato-3-methylbutyrate. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfUXU9c0LOPQq5x368k8aaMwRWgsZE_ZwASuf57_nWNwPjjiiJ6mvgrKidp1IE2nvxmUs1GUHm9RiXBCh_NtLjgGB86auhQx2PqAGfz1NYdYLxIf-jZl1WzQfA4tJDsMtF8qQ=]

- L-VALINE METHYL ESTER synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwd9jrpaCzrCYdc4qF7w_Zcz9m3tnvOKwQt_LrQFLrOq6rVmhyRJlmvKeFyXRN8gipdnlIQxwnoJyICdflQQpnXQpexCrSJKzpOi1Bu0h5Ea3iqB589UKoG4pAfJKhZ2IpBlmfllJMBDo6eI23crnkqvavMw-FUtHI0_g=]

- benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN-LlRy7pZ1HnZvtyEUTNYeqgvvG_1wMUcwdfYKWVuYRHkllHVjfKyt9CuiFSuJeLTBDDid01YPZp6mq-blStGrT1Txt2kA856SPyTKzogjz8cejbGpciAFGvPuZoKHr0HVBcy8Qd0vA==]

- How to Prepare L-Valine Methyl Ester Hydrochloride? - FAQ. Guidechem. [URL: https://vertexaisearch.cloud.google.

- L-Valine, methyl ester. Cheméo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJhn2QBuC11CL_mSxfQGxuZsEYxdO_erZETQG1nQ2Y8diGtv7Q-cXOq7PGX95GmY-0iFiiPLCtzBTlF9f9zLrXQrPKViDkatg4h0FMA7nly3lHoaqifq6JSEm60PfovreoDxFb98LIUJmlisG4ZQjHEtypVAHK2b4=]

- Preparation method of L-valine methyl ester hydrochloride. Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKlvOb4irJYE5d66MJNRhL1fOU5mG9BkowCS0dG2DUB8E1uxEiBeDS0_mN_5a3-Lz77AL6tVM2d9zwoIrhofL9u0YBkBJfcTvji-7N80IuYVYPbT-Bw46rtHcysWYbHx-jXcvshGNGJwE=]

- Amino acid methyl ester hydrochloride preparation. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqkpNyVxm8lvAAYQtKKSxPO7zGX4rYJvM4zcytjONh0qqbIQljgT-VoJLjpWkZVxJ_7hiCC9bd1lCe7JGCug3_ds2JRg9_tTR_nCl6_Xad4iCRmnG9uOPn-rq_FnP3gwuzvI3XTaqYUzGjrUs=]

- Process for preparing methyl isocyanate. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFleQt6koC6Pe1KQRzWiEhrXkbyB3cWmfbPipazTVw3gp_dhxNhoU29aaBOZZFvVmcAsCYMEjssasDifWtF4nEAYi2dR0NCB0MA9lT-ChrJfQflavZgSZb2gjtNg2KgLw7cwSuVPTBNEwt5]

- Preparation method of L-valine methyl ester hydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf5AYvTJ1D161lz0c2NfBmgSmoKGvIA7VRouUQqh6WxGPMgUSMxnFu-T0t8zLFaC-bltpLLbvltK1PpCUKUfRSWFZxwuOdDWpEHpGPLV07dFWVVXJ2KdDgOdNWBZLfX-9NJrg4wYexIFfQGaI=]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 8. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triphosgene - Wikipedia [en.wikipedia.org]

- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 15. What Is Lossen Rearrangement? [unacademy.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Lossen rearrangement - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Methyl (S)-(-)-2-isocyanatoisovalerate (CAS 30293-86-8): A Chiral Building Block for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of Methyl (S)-(-)-2-isocyanatoisovalerate, a chiral isocyanate derived from the natural amino acid L-valine. Possessing a highly reactive electrophilic isocyanate moiety on an enantiopure scaffold, this reagent serves as a critical building block in contemporary medicinal chemistry and drug development. Its utility lies in the stereocontrolled synthesis of complex molecules, particularly in the formation of urea and carbamate linkages that are prevalent in a wide array of bioactive compounds. This document details its physicochemical properties, spectroscopic signature, a validated synthesis protocol, core reactivity, applications in pharmaceutical research, and essential safety and handling procedures, designed for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible chemical synthesis. Methyl (S)-(-)-2-isocyanatoisovalerate is a moisture-sensitive liquid whose identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis.

Physicochemical Properties

The key physical and chemical properties of the title compound are summarized below. These constants are critical for experimental design, including solvent selection, reaction temperature control, and purification methods.

| Property | Value | Source |

| CAS Number | 30293-86-8 | [1] |

| Molecular Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 76 °C @ 9 mmHg | |

| Density | 1.06 g/cm³ (at 20/20 °C) | |

| Refractive Index | 1.43 (at 20 °C) | |

| Specific Rotation | [α]²⁰/D = -18.0° to -23.0° (neat) | |

| Storage Conditions | Room temperature, under inert gas | |

| Moisture Sensitivity | High; handle under inert atmosphere |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The data below are predicted and established values based on the known structure and data from analogous compounds.[2][3][4][5]

| Technique | Key Feature | Expected Chemical Shift / Wavenumber | Rationale & Interpretation |

| Infrared (IR) | N=C=O Stretch | ~2260 cm⁻¹ (Strong, Sharp) | This intense, characteristic absorption is definitive for the isocyanate functional group.[2] |

| C=O Stretch (Ester) | ~1750 cm⁻¹ (Strong) | Corresponds to the carbonyl of the methyl ester group.[2] | |

| ¹H NMR | -COOCH₃ | ~3.8 ppm (Singlet, 3H) | Protons of the methyl ester group. |

| α-CH | ~4.2 ppm (Doublet, 1H) | The proton on the chiral center, coupled to the β-proton. | |

| β-CH | ~2.2 ppm (Multiplet, 1H) | The isopropyl methine proton, coupled to the α-proton and the six γ-protons. | |

| (CH₃)₂ | ~1.0 ppm (Two Doublets, 6H) | The two diastereotopic methyl groups of the isopropyl moiety, each split by the β-proton. | |

| ¹³C NMR | -N=C=O | ~127 ppm | The central carbon of the isocyanate group. |

| -C=O (Ester) | ~170 ppm | The carbonyl carbon of the methyl ester.[2] | |

| α-C | ~58 ppm | The chiral carbon atom attached to the isocyanate group. | |

| -OCH₃ | ~53 ppm | The carbon of the methyl ester. | |

| β-C and γ-C | ~32 ppm, ~18 ppm | Carbons of the isopropyl side chain. | |

| Mass Spec (MS) | Molecular Ion [M]⁺ | m/z = 157 | Confirms the molecular weight of the compound. |

| Key Fragments | m/z = 126, 98, 59 | Likely fragments correspond to the loss of -OCH₃ (M-31), -NCO and -CH₃ (M-59), or -COOCH₃ (M-59). |

Synthesis and Purification

The synthesis of amino acid ester isocyanates is most reliably achieved via the phosgenation of the corresponding amino acid ester hydrochloride salt.[2] The use of triphosgene is preferred over phosgene gas due to its solid state, which makes it significantly easier and safer to handle in a laboratory setting.

Synthesis Workflow Diagram

The following workflow outlines the conversion of L-valine methyl ester hydrochloride to the target isocyanate.

Caption: High-level workflow for the synthesis of Methyl (S)-(-)-2-isocyanatoisovalerate.

Detailed Experimental Protocol

This protocol is adapted from a general, well-established procedure for synthesizing amino acid ester isocyanates.[2][6]

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and an inert gas (N₂ or Ar) inlet. The flask is charged with L-valine methyl ester hydrochloride (1.0 eq), dichloromethane (CH₂Cl₂, ~4 mL/mmol), and saturated aqueous sodium bicarbonate (NaHCO₃, ~4 mL/mmol).

-

Expert Rationale: A biphasic system is crucial. The aqueous NaHCO₃ base neutralizes the hydrochloride salt of the starting material, liberating the free amine in situ. It also serves as a scavenger for the HCl gas produced during the reaction of the amine with triphosgene, driving the reaction to completion.

-

-

Phosgenation: The biphasic mixture is cooled to 0 °C in an ice bath with vigorous stirring. A solution of triphosgene (0.34 eq) in CH₂Cl₂ is added dropwise over 15-20 minutes.

-

Expert Rationale: Triphosgene serves as a safe and solid source of phosgene. The reaction is highly exothermic, and maintaining a low temperature is critical to prevent side reactions and polymerization. Vigorous stirring is necessary to maximize the interfacial area between the two phases, ensuring efficient reaction.

-

-

Reaction Monitoring & Quenching: The reaction is stirred at 0 °C for an additional 30 minutes post-addition. Progress can be monitored by TLC or IR (disappearance of the amine and appearance of the strong isocyanate peak at ~2260 cm⁻¹).

-

Workup and Isolation: The reaction mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Expert Rationale: This standard aqueous workup removes inorganic salts and water. It is critical to ensure the organic extract is thoroughly dried, as any residual water will readily react with and degrade the isocyanate product.

-

-

Purification: The crude oil is purified by vacuum distillation (e.g., Kugelrohr apparatus) to afford the final product as a colorless oil.[2]

-

Expert Rationale: Vacuum distillation is the method of choice for purifying thermally sensitive, non-crystalline compounds like this isocyanate, minimizing the risk of thermal decomposition or polymerization.

-

Core Reactivity and Mechanistic Considerations

The synthetic utility of Methyl (S)-(-)-2-isocyanatoisovalerate is dominated by the electrophilic nature of the isocyanate functional group. The central carbon is highly susceptible to nucleophilic attack, providing a robust and predictable method for forming stable covalent bonds.

Core Reactivity Pathways Diagram

Caption: The primary reaction pathways for Methyl (S)-(-)-2-isocyanatoisovalerate with nucleophiles.

Reaction with Amines: Synthesis of Chiral Ureas

The reaction between an isocyanate and a primary or secondary amine is a highly efficient method for the synthesis of unsymmetrical ureas.[7][8][9] This transformation is a cornerstone of modern medicinal chemistry, as the urea functional group is a key structural motif in numerous FDA-approved drugs, including kinase inhibitors like Sorafenib.[10]

The mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable urea product. The reaction is typically fast, high-yielding, and proceeds without the need for a catalyst.

Reaction with Alcohols: Synthesis of Chiral Carbamates

Similarly, isocyanates react with alcohols to form carbamates (urethanes).[8][11] While this reaction can be slower than the reaction with amines, it can often be accelerated by the use of a base or organometallic catalyst. Carbamates are also important functional groups in pharmaceuticals, serving as stable linkers or key pharmacophoric elements. This reaction provides a direct route to enantiomerically pure carbamates, leveraging the stereocenter of the isocyanate starting material.

Applications in Pharmaceutical Research and Development

The value of Methyl (S)-(-)-2-isocyanatoisovalerate in a drug discovery setting is multifaceted, stemming directly from its dual nature as both a chiral synthon and a reactive building block.

-

The Role as a Chiral Synthon: Chirality is a paramount consideration in drug design, as the different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles.[12][13] Synthesizing drugs as single enantiomers is now a regulatory and scientific standard.[13] By starting with an enantiopure building block like Methyl (S)-(-)-2-isocyanatoisovalerate, which is derived from the natural L-amino acid pool, scientists can introduce a defined stereocenter into a target molecule, avoiding costly and complex chiral separations or asymmetric synthesis steps later in the sequence.

-

Construction of Bioactive Molecules: The urea and carbamate linkages formed from this reagent are critical for molecular recognition. The N-H protons act as hydrogen bond donors, while the carbonyl oxygen is an acceptor. This allows molecules containing these groups to bind with high affinity and specificity to biological targets such as enzymes and receptors.[8][10] The valine side chain also provides a lipophilic isopropyl group that can engage in beneficial hydrophobic or van der Waals interactions within a protein's binding pocket, a phenomenon sometimes referred to as the "magic methyl" effect in analogous situations.[14]

-

Peptidomimetics and Linker Chemistry: This reagent is an excellent starting point for the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved metabolic stability or oral bioavailability.[15] The isocyanate can be used to cap the N-terminus of a peptide or to link different molecular fragments together in the construction of more complex drug candidates, including bioconjugates.[16]

Safety, Handling, and Storage

Isocyanates are a hazardous class of chemicals requiring strict handling protocols.

-

GHS Hazard Statements: Harmful if swallowed or inhaled (H302 + H332). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). Isocyanates are also potent respiratory sensitizers, and repeated inhalation can lead to asthma-like symptoms.[17]

-

Precautions for Safe Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17]

-

Avoid breathing mists or vapors.

-

Due to its high moisture sensitivity, handle under an inert atmosphere (nitrogen or argon) and use dry glassware and solvents.

-

-

Incompatibilities: This compound reacts exothermically and often violently with water, alcohols, amines, and strong acids or bases.[18] It can undergo hazardous polymerization in the presence of catalysts or at elevated temperatures.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Storing under an inert gas is recommended to prolong shelf life.

Conclusion

Methyl (S)-(-)-2-isocyanatoisovalerate is a high-value, versatile reagent for the modern drug discovery laboratory. Its utility is derived from the predictable and efficient reactivity of the isocyanate group, combined with the stereochemical control imparted by its chiral valine-derived backbone. For scientists and researchers focused on the rational design of enantiopure pharmaceuticals, this building block provides a direct and reliable route to introduce key structural motifs—ureas and carbamates—that are essential for achieving potent and selective biological activity. Adherence to the rigorous handling and synthesis protocols outlined in this guide will enable its safe and effective application in the development of next-generation therapeutics.

References

- Current time information in

-

Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available from: [Link]

-

Kano, T., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(8), 1744-1747. Available from: [Link]

- Method for making carbamates, ureas and isocyanates. Google Patents.

-

Prachi, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Synlett. Available from: [Link]

-

Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. Available from: [Link]

-

Ismaili, L., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9583-9636. Available from: [Link]

-

Schulz, S., et al. (2007). 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres. Journal of Chromatography A, 1165(1-2), 182-90. Available from: [Link]

-

Singh, R., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14, 29019-29037. Available from: [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. Available from: [Link]

-

Tsai, J. H., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220. Available from: [Link]

-

Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. ResearchGate. Available from: [Link]

-

Methyl 2-isocyano-2-methylpropanoate. PubChem. Available from: [Link]

-

Methyl 2-isocyanopentanoate. PubChem. Available from: [Link]

-

Methyl isocyanate Spectra. SpectraBase. Available from: [Link]

-

Duarte, F. I., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. Available from: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available from: [Link]

-

Lounnas, V., et al. (2013). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 13(18), 2296-2307. Available from: [Link]

- Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials. Google Patents.

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available from: [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available from: [Link]

-

Wachelko, O., et al. (2023). Methyl (S)-2-(1-7 (5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) intoxication in a child with identification of two new metabolites. Forensic Toxicology, 41(1), 47-58. Available from: [Link]

- Method for synthesizing S-2-methyl chloropropionate. Google Patents.

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. Available from: [Link]

-

Kada, R., et al. (1980). The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. Collection of Czechoslovak Chemical Communications, 45(7), 1832-1837. Available from: [Link]

- Method for synthesizing cis-methyl dihydrojasmonate. Google Patents.

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. asianpubs.org [asianpubs.org]

- 11. US8058469B2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 12. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 13. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Physical Characteristics of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-(-)-2-isocyanato-3-methylbutyrate is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a key intermediate in the synthesis of enantiomerically pure compounds underscores the importance of a thorough understanding of its physical and chemical properties. This guide provides an in-depth exploration of the physical characteristics of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate, offering both established data and the experimental methodologies for their determination.

Section 1: Chemical Identity and Molecular Structure

Methyl (S)-(-)-2-isocyanato-3-methylbutyrate, a derivative of the amino acid L-valine, is a colorless to almost colorless, clear liquid under standard conditions.[1] Its chemical identity is defined by its unique molecular structure, which features a stereocenter at the α-carbon, an isocyanate functional group, and a methyl ester.

Molecular Structure:

The structure of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate is fundamental to its reactivity and chirality. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles, making it a versatile synthon. The stereochemistry at the C2 position is designated as (S), and the negative sign in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left.

Diagram 1: Molecular Structure of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference(s) |

| IUPAC Name | Methyl (2S)-2-isocyanato-3-methylbutanoate | |

| Synonyms | (S)-(-)-2-Isocyanato-3-methylbutyric acid methyl ester, Methyl (S)-(-)-2-isocyanatoisovalerate | [1] |

| CAS Number | 30293-86-8 | [1][2] |

| Molecular Formula | C₇H₁₁NO₃ | [1][2] |

| Molecular Weight | 157.17 g/mol | [1][2] |

| Appearance | Colorless to almost colorless, clear liquid | [1] |

| Purity | ≥98% (by GC) | [1] |

Section 2: Physicochemical Properties

The physicochemical properties of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate are critical for its handling, storage, and application in chemical synthesis. These properties are determined through standardized experimental procedures.

Table 2: Key Physicochemical Data

| Property | Value | Reference(s) |

| Boiling Point | 76 °C at 9 mmHg | [1] |

| Density | 1.06 g/mL | [1] |

| Refractive Index (n²⁰/D) | 1.43 | [1] |

| Specific Rotation ([α]²⁰/D) | -18° to -23° (neat) | [1] |

Boiling Point Determination

The boiling point is a fundamental physical constant that provides an indication of a substance's volatility. For compounds like Methyl (S)-(-)-2-isocyanato-3-methylbutyrate, which may be thermally sensitive, determining the boiling point under reduced pressure is a common and necessary practice to prevent decomposition.

Experimental Protocol: Boiling Point Determination under Reduced Pressure

-

Apparatus Setup: A micro-boiling point apparatus, such as a Thiele tube, is assembled. The sample is placed in a small test tube along with a sealed capillary tube, inverted with the open end submerged in the liquid.

-

Heating: The apparatus is gently heated in a liquid bath (e.g., paraffin oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point at the corresponding pressure.[3][4]

Diagram 2: Workflow for Boiling Point Determination

Density

Density, the mass per unit volume, is another important characteristic property. It is typically measured using a pycnometer or a digital density meter.

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid organic compounds.[5] It is determined using a refractometer, which measures the angle of refraction of a light beam (typically the sodium D-line at 589 nm) as it passes from air into the sample.[6][7] The measurement is temperature-dependent and is usually reported at 20°C.[8]

Optical Activity and Specific Rotation

As a chiral molecule, Methyl (S)-(-)-2-isocyanato-3-methylbutyrate is optically active, meaning it rotates the plane of polarized light.[9] The magnitude and direction of this rotation are quantified by the specific rotation, a characteristic property of a chiral substance.

Experimental Protocol: Polarimetry

-

Instrument Calibration: A polarimeter is turned on and allowed to warm up. A blank sample (the solvent to be used, if any) is placed in the sample cell to zero the instrument.[10]

-

Sample Preparation: A neat sample of the liquid is placed in a polarimeter cell of a known path length (typically 1 decimeter). Care is taken to avoid air bubbles.

-

Measurement: The sample cell is placed in the polarimeter, and the observed optical rotation (α) is measured.[10]

-

Calculation of Specific Rotation ([α]): [α] = α / (l × d) where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

d = density in g/mL (for a neat liquid)

-

Section 3: Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The isocyanate group (-N=C=O) has a very strong and characteristic absorption band in the infrared spectrum.

-

Key Absorption Band: The asymmetric stretching vibration of the N=C=O group typically appears in the region of 2250-2285 cm⁻¹.[11] This peak is often sharp and intense, making it a reliable diagnostic tool for the presence of an isocyanate.[12][13]

-

Other Expected Absorptions: Other characteristic peaks would include the C=O stretch of the ester group (around 1740-1760 cm⁻¹) and C-H stretching and bending vibrations from the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methoxy protons of the ester, the proton at the chiral center, the methine proton of the isopropyl group, and the two diastereotopic methyl groups of the isopropyl moiety.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbons of the ester and isocyanate groups, the chiral α-carbon, and the carbons of the isopropyl and methoxy groups. A known ¹³C NMR spectrum for this compound is available in spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (157.17 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for esters and isocyanates would be observed. For esters, α-cleavage and McLafferty rearrangement are common fragmentation patterns.

Diagram 3: General Analytical Workflow for Physical Characterization

Section 4: Purity and Enantiomeric Excess

For applications in stereoselective synthesis, the purity and enantiomeric excess of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate are of paramount importance.

-

Purity Determination: Gas chromatography (GC) is a standard method for determining the purity of volatile organic compounds like this one. The area of the peak corresponding to the compound relative to the total area of all peaks provides a quantitative measure of its purity.

-

Enantiomeric Excess (e.e.) Determination: The enantiomeric purity can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique employs a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. Polarimetry can also provide an indication of enantiomeric purity by comparing the measured specific rotation to the known value for the pure enantiomer.

Conclusion

A comprehensive understanding of the physical characteristics of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate is essential for its effective and safe use in research and development. The data and experimental methodologies presented in this guide provide a robust framework for the characterization of this important chiral building block. Adherence to standardized analytical protocols is crucial for ensuring the quality and consistency of this reagent in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.

References

-

METHYL-(S)-2-ISOCYANO-3-METHYLBUTYRATE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 17, 2026, from [Link]

-

An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw - CDC Stacks. (n.d.). Retrieved January 17, 2026, from [Link]

-

Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation. (n.d.). Retrieved January 17, 2026, from [Link]

-

Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Retrieved January 17, 2026, from [Link]

-

Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC - PubMed Central. (2012, January 5). Retrieved January 17, 2026, from [Link]

-

Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR - AZoM. (2024, July 2). Retrieved January 17, 2026, from [Link]

-

Refractive Index. (n.d.). Retrieved January 17, 2026, from [Link]

-

Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik. (n.d.). Retrieved January 17, 2026, from [Link]

-

Internal Standards For FTIR Analysis Of Isocyanurates - NASA Technical Reports Server (NTRS). (n.d.). Retrieved January 17, 2026, from [Link]

-

Refractive Index Measurement: A flexible solution for liquid chemical sensing - Vaisala. (2024, January 16). Retrieved January 17, 2026, from [Link]

-

Mueller Polarimetry of Chiral Supramolecular Assembly - Quantum Sensing Lab. (n.d.). Retrieved January 17, 2026, from [Link]

-

Simple method to measure the refractive index of liquid with graduated cylinder and beaker. (2017, December 8). Retrieved January 17, 2026, from [Link]

-

Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. (2023, September 26). Retrieved January 17, 2026, from [Link]

-

Absolute optical chiral analysis using cavity-enhanced polarimetry - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Volatile Organic Compounds - by GC/MS Capillary Column Technique. (n.d.). Retrieved January 17, 2026, from [Link]

-

Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation - JoVE. (2017, February 22). Retrieved January 17, 2026, from [Link]

-

How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? (2025, August 5). Retrieved January 17, 2026, from [Link]

-

METHYL-(S)-2-ISOCYANO-3-METHYLBUTYRATE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 17, 2026, from [Link]

-

Methyl (S)-(-)-2-isocyanato-3-methylbutyrate - Chem-Impex. (n.d.). Retrieved January 17, 2026, from [Link]

-

Example 4. (n.d.). Retrieved January 17, 2026, from [Link]

-

Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA. (2022, March 21). Retrieved January 17, 2026, from [Link]

-

A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. (n.d.). Retrieved January 17, 2026, from [Link]

-

Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights. (n.d.). Retrieved January 17, 2026, from [Link]

-

Method 8260C: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS) - Florida Department of Environmental Protection. (n.d.). Retrieved January 17, 2026, from [Link]

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. (2024, December 5). Retrieved January 17, 2026, from [Link]

-

Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

Determination of Boiling Point (B.P):. (n.d.). Retrieved January 17, 2026, from [Link]

-

Proton NMR of 100% Methyl Butyrate | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Quality control protocols. (2016, November 30). Retrieved January 17, 2026, from [Link]

-

Micro-boiling point measurement. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methane, isocyanato- [webbook.nist.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. [PDF] Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033890) [hmdb.ca]

- 11. spectrabase.com [spectrabase.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. derpharmachemica.com [derpharmachemica.com]

Whitepaper: The Reaction of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate with Primary Amines: A Mechanistic and Practical Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl (S)-(-)-2-isocyanato-3-methylbutyrate, a chiral building block derived from the amino acid L-valine, is a valuable reagent in modern synthetic chemistry. Its utility in the pharmaceutical and agrochemical industries stems from its ability to introduce a stereocenter with a defined configuration.[1] This guide provides an in-depth analysis of the core reaction mechanism between this chiral isocyanate and primary amines, leading to the formation of N,N'-disubstituted ureas. We will explore the reaction's mechanistic underpinnings, stereochemical integrity, kinetic considerations, and practical experimental protocols, offering a comprehensive resource for professionals in drug discovery and chemical development.

Introduction: The Significance of a Chiral Isocyanate

Methyl (S)-(-)-2-isocyanato-3-methylbutyrate is a bifunctional molecule featuring a reactive isocyanate group and a stable ester moiety, with a chiral center at the C2 position. This structure makes it an ideal synthon for asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for biological activity. The reaction of isocyanates with primary amines is one of the most efficient and reliable methods for the formation of the urea linkage, a common functional group in pharmacologically active compounds.[2][3][4] Understanding the nuances of this reaction is paramount for its successful application.

Table 1: Physicochemical Properties of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate

| Property | Value |

| CAS Number | 30293-86-8[5] |

| Molecular Formula | C₇H₁₁NO₃[5] |

| Molecular Weight | 157.17 g/mol [5] |

| Appearance | Colorless Liquid |

| Alternate Name | Methyl (S)-(-)-2-Isocyanatoisovalerate[5] |

| Chiral Source | L-Valine |

The Core Reaction Mechanism: Nucleophilic Addition

The formation of a urea derivative from the reaction of an isocyanate with a primary amine is a classic example of nucleophilic addition. The reaction proceeds through a well-defined, stepwise mechanism that is generally rapid and high-yielding.[6] The overall transformation is characterized by the attack of the nucleophilic amine on the highly electrophilic carbonyl carbon of the isocyanate group.

Mechanistic Steps

The reaction can be dissected into two primary steps following the initial interaction of the reactants:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine (R'-NH₂) attacking the electrophilic carbon of the isocyanate's N=C=O group. The carbon atom is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms.[7]

-

Proton Transfer: This attack forms a transient, unstable zwitterionic intermediate. A subsequent, rapid proton transfer from the newly bonded, positively charged amine nitrogen to the negatively charged oxygen of the former carbonyl group occurs. This step neutralizes the charges and yields the stable urea final product.[7]

The reaction is typically considered irreversible and proceeds to completion, especially with aliphatic amines.[8]

Caption: Generalized mechanism for urea formation.

Stereochemical Integrity